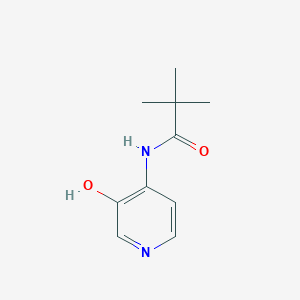

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide

概要

説明

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a pyridine ring substituted with a hydroxyl group at the 3-position and a 2,2-dimethylpropanamide group at the 4-position. It is primarily used in research and development settings .

準備方法

The synthesis of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

化学反応の分析

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

科学的研究の応用

Medicinal Chemistry

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, leading to its exploration in drug development for neurological and psychiatric conditions.

Case Study: Histamine H3 Receptor Antagonism

Research has indicated that compounds similar to this compound may act as histamine H3 receptor antagonists, which are relevant in treating conditions such as sleep disorders and cognitive dysfunctions .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme inhibition and receptor modulation. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular mechanisms.

Example of Application: Enzyme Inhibition Studies

Inhibition studies have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, highlighting its potential role in therapeutic interventions .

Synthesis of Complex Molecules

As a building block in organic synthesis, this compound is used to create more complex molecules. Its unique structure allows chemists to develop diverse chemical libraries essential for drug discovery.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hydroxyl group on pyridine ring | Potential for enzyme inhibition |

| N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide | Different substitution pattern | Varying reactivity profiles |

| N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Allyl substitution on pyridine | Enhanced biological activity potential |

Industrial Applications

This compound is also relevant in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Production of Specialty Chemicals

The compound serves as an intermediate in synthesizing specialty chemicals used in pharmaceuticals and agrochemicals. Its versatility allows for modifications that enhance performance characteristics in final products.

Material Science

In material science, this compound can be utilized to develop new materials with specific properties tailored for particular applications. The incorporation of the pyridine ring into polymer structures can lead to improved thermal and mechanical properties.

作用機序

The mechanism of action of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl group and the amide functionality are likely involved in its interactions with enzymes and receptors, influencing various biochemical processes .

類似化合物との比較

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

N-(3-Hydroxypyridin-4-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide group.

N-(4-Hydroxypyridin-3-yl)acetamide: Another similar compound with the hydroxyl and amide groups in different positions.

The uniqueness of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

生物活性

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound features a pyridine ring with a hydroxyl group at the 3-position and a propionamide group. Its molecular formula is with a molecular weight of approximately 218.3 g/mol. The structural characteristics contribute to its solubility and reactivity, which are critical for its biological activity.

Enzyme Interactions

This compound has been shown to interact significantly with various enzymes, particularly those involved in metabolic pathways. Notably, it modulates the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

Cellular Effects

Research indicates that this compound influences cellular processes by:

- Modulating Cell Signaling Pathways : It affects pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

- Gene Expression Regulation : The compound can alter gene expression profiles, particularly those related to stress responses and metabolic regulation .

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Interactions : The compound binds to specific proteins and nucleic acids, inhibiting or activating their functions.

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have demonstrated HDAC inhibition, leading to altered chromatin structure and gene expression changes .

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, certain analogs have been reported to induce cell cycle arrest and apoptosis in breast cancer cells by modulating key proteins involved in cell survival pathways .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, indicating potential as an anti-inflammatory agent .

Dosage and Efficacy

The biological activity of this compound is dose-dependent. Lower doses may enhance cellular functions and biochemical pathways, while higher doses could lead to cytotoxic effects. This duality suggests careful consideration in therapeutic applications.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its distribution within tissues. Understanding these mechanisms is essential for optimizing its pharmacokinetics in therapeutic settings.

Summary Table of Biological Activities

特性

IUPAC Name |

N-(3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNFSZMIMUTCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434485 | |

| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-93-0 | |

| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。